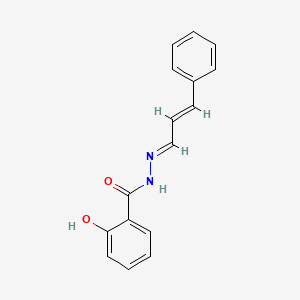![molecular formula C12H10Cl2N4O3 B3856986 ethyl {[5-(aminocarbonyl)-2,4-dichlorophenyl]hydrazono}(cyano)acetate](/img/structure/B3856986.png)
ethyl {[5-(aminocarbonyl)-2,4-dichlorophenyl]hydrazono}(cyano)acetate
Übersicht
Beschreibung
This compound contains several functional groups, including an ester group (from the “ethyl acetate” part), a hydrazone group (from the “hydrazono” part), and a nitrile group (from the “cyano” part). These functional groups could potentially make this compound reactive and useful in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the ester, hydrazone, and nitrile groups. For example, the ester could be formed through a reaction between an alcohol and a carboxylic acid or its derivative. The hydrazone could be formed from a reaction between a hydrazine and a carbonyl compound. The nitrile group could be introduced through a reaction with a cyanide ion .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ester, hydrazone, and nitrile groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, thanks to its functional groups. For instance, the ester group could undergo hydrolysis or reduction, the hydrazone group could participate in condensation reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other substances .Wirkmechanismus
Safety and Hazards
Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties. For instance, if it’s a volatile compound, it might pose inhalation risks. If it’s reactive, it might pose risks related to chemical burns or reactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (2E)-2-[(5-carbamoyl-2,4-dichlorophenyl)hydrazinylidene]-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-2-21-12(20)10(5-15)18-17-9-3-6(11(16)19)7(13)4-8(9)14/h3-4,17H,2H2,1H3,(H2,16,19)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBFPBUCUAAFBA-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C(=C1)C(=O)N)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C(=C1)C(=O)N)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[1-(4-fluorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3856911.png)
![4-[2-(2-chloro-4-methylphenoxy)ethyl]morpholine](/img/structure/B3856916.png)
![diethyl {2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B3856918.png)
![2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)
![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
![N-{[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B3856939.png)
methyl]-2,4-pentanedione](/img/structure/B3856947.png)
![benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B3856980.png)
![2-{[4-(N-hydroxyethanimidoyl)phenyl]amino}-3-(1-piperidinyl)naphthoquinone](/img/structure/B3856981.png)
